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Introduction
Furazabol (17β-hydroxy-17α-methyl-5α-androstano[2,3-c]furazan) is a synthetic, orally active

anabolic-androgenic steroid (AAS) that was first marketed in Japan in 1969. Structurally similar

to stanozolol, Furazabol was initially distinguished by claims of unique lipid-lowering

properties, suggesting its potential therapeutic use in hypercholesterolemia and

atherosclerosis. This technical guide provides a comprehensive review of the early

pharmacological studies on Furazabol, focusing on its anabolic and androgenic activity, effects

on lipid metabolism, and pharmacokinetics. The information is compiled from available

scientific literature to offer a detailed resource for researchers and professionals in drug

development.

Anabolic and Androgenic Activity
The anabolic and androgenic effects of Furazabol were primarily determined using classical

animal bioassays, such as the Hershberger assay in rats and the chick comb assay. These

early studies aimed to establish the myotrophic (anabolic) and androgenic potential of the

compound.
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Hershberger Assay: This assay is a well-established method for screening compounds for

androgenic and antiandrogenic activity.[1][2][3]

Animal Model: Immature, castrated male rats. Castration removes the primary source of

endogenous androgens, making the accessory sex tissues highly sensitive to exogenous

androgens.

Procedure:

Male rats are castrated at a specific age (e.g., 21-22 days old).

After a post-castration recovery period, the animals are divided into groups.

A vehicle control group receives the vehicle (e.g., corn oil) only.

A positive control group receives a known androgen, such as testosterone propionate.

Test groups receive varying doses of the compound under investigation (Furazabol)
administered orally or via subcutaneous injection for a defined period (typically 7-10 days).

At the end of the treatment period, the animals are euthanized, and the weights of specific

androgen-sensitive tissues are recorded. These tissues include the ventral prostate,

seminal vesicles (with coagulating glands), and the levator ani muscle.

Endpoint Analysis: The wet weights of the ventral prostate and seminal vesicles are

indicative of androgenic activity, while the weight of the levator ani muscle is considered a

measure of anabolic activity. The ratio of the anabolic to androgenic effect is then calculated.

Chick Comb Assay: This method is used to assess the androgenic potency of a substance by

observing its effect on the comb growth of immature chicks.[4]

Animal Model: Day-old male chicks.

Procedure:

The test substance is dissolved in a suitable vehicle (e.g., oil).

The solution is applied directly to the comb of the chicks for several consecutive days.
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A control group is treated with the vehicle alone.

A positive control group is treated with a standard androgen.

Endpoint Analysis: The increase in the size (length and height) of the comb is measured and

compared between the treated and control groups to determine the androgenic activity.

Quantitative Data
Unfortunately, the specific quantitative results from the early Hershberger and chick comb

assays for Furazabol are not readily available in publicly accessible literature. The original

research papers from the 1960s provide titles and abstracts but lack the detailed numerical

data necessary for a complete tabular summary of the anabolic to androgenic ratio.

Effects on Lipid Metabolism
One of the most notable claims surrounding Furazabol was its potential to lower cholesterol

levels. Early clinical and preclinical studies investigated this effect.

Experimental Protocols
Atherosclerosis Induction in Rabbits: This animal model is commonly used to study the effects

of compounds on the development of atherosclerosis.[5]

Animal Model: Male rabbits.

Procedure:

Rabbits are fed a high-cholesterol diet to induce hypercholesterolemia and the formation

of atherosclerotic plaques in the arteries.

Animals are divided into a control group (receiving the high-cholesterol diet only) and

treatment groups (receiving the high-cholesterol diet plus Furazabol at various doses).

Blood samples are collected at regular intervals to measure serum lipid levels (total

cholesterol, triglycerides, etc.).
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After a predetermined period, the animals are euthanized, and the aortas are examined for

the extent of atherosclerotic plaque formation.

Endpoint Analysis: Comparison of serum lipid profiles and the percentage of the aortic

surface area covered by plaques between the control and treated groups.

Human Clinical Studies on Hyperlipidemia: Early clinical investigations in human subjects were

conducted to evaluate the lipid-modifying effects of Furazabol.

Study Design: Typically, these would have been small-scale studies involving patients with

hyperlipidemia.

Procedure:

Baseline serum lipid levels (total cholesterol, LDL, HDL, triglycerides) are measured.

Patients are administered a standardized dose of Furazabol for a specific duration.

Serum lipid levels are monitored throughout the study and at the end of the treatment

period.

Endpoint Analysis: The percentage change in lipid parameters from baseline is calculated to

assess the efficacy of the drug.

Quantitative Data
While early reports suggested a beneficial effect of Furazabol on lipid profiles, later analyses

and expert opinions have contested this, suggesting that the observed reduction in total

cholesterol was primarily due to a significant decrease in high-density lipoprotein (HDL)

cholesterol, a characteristic effect of many 17α-alkylated oral AAS.[6] This would not be

considered a favorable outcome for cardiovascular health. Specific quantitative data from these

early clinical trials are not available in the accessible literature to construct a detailed table.

Pharmacokinetics
Understanding the absorption, distribution, metabolism, and excretion (ADME) of Furazabol is
crucial for its pharmacological profiling.
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Experimental Protocols
Human Excretion Studies: These studies are designed to determine the metabolic fate and

elimination half-life of a drug.

Subjects: Healthy human volunteers.

Procedure:

A single oral dose of Furazabol is administered.

Urine samples are collected at various time points after administration.

The concentration of the parent drug and its metabolites in the urine is quantified using

analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Endpoint Analysis: The data is used to determine the excretion rate, the major metabolites,

and the elimination half-life of the compound.

Quantitative Data
Parameter Subject 1 Subject 2 Reference

Dose 5 mg (oral) 5 mg (oral)

Major Metabolites
Furazabol, 16-

hydroxyfurazabol

Furazabol, 16-

hydroxyfurazabol

Time to Max.

Excretion Rate
2-3 hours 2-3 hours

Elimination Half-life

(unchanged

Furazabol)

1.87 hours 1.29 hours

Total Recovery in 48h

(unchanged

Furazabol)

33% 15%
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The following diagrams illustrate the general signaling pathway for anabolic-androgenic

steroids and the experimental workflows for assessing their activity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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and industry.
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